[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine
Description
[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0²,⁶]decan-4-yl]methanamine is a boron-containing bicyclic compound with a stereochemically defined tricyclic scaffold. Its IUPAC name reflects the presence of a borate core (3,5-dioxa-4-boratricyclo system), three methyl groups at positions 2, 9, and 9, and a methanamine substituent. The (2S) stereodescriptor indicates the absolute configuration of the boron-containing ring system. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of covalent inhibitors targeting parasitic proteases (e.g., antimalarial agents) and β-lactamase inhibitors . Its boron atom enables reversible covalent interactions with biological targets, enhancing binding affinity and selectivity .
Properties
Molecular Formula |
C11H20BNO2 |
|---|---|
Molecular Weight |
209.10 g/mol |
IUPAC Name |
[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)7-4-8(10)11(3)9(5-7)14-12(6-13)15-11/h7-9H,4-6,13H2,1-3H3/t7?,8?,9?,11-/m0/s1 |
InChI Key |
GMWJKKPSKPSEBE-RALZIWQXSA-N |
Isomeric SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CN |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Reactivity and Binding Modes
- Target Compound: Forms reversible covalent bonds with catalytic serine residues in Plasmodium proteases (e.g., plasmepsin V), achieving IC₅₀ values in the nanomolar range . Its stereochemistry ((2S)-configuration) is critical for substrate alignment .
- Bortezomib Intermediate II : Targets the 20S proteasome’s chymotrypsin-like activity via boronic acid-mediated inhibition (Ki < 1 nM), with a longer alkyl chain enhancing hydrophobic interactions .
- (R)-BoroPhe-(+)-Pinanediol-CF₃CO₂H: Exhibits higher metabolic stability than non-boronated analogues due to the boronate’s resistance to esterase cleavage .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The target compound’s lower LogP (2.38) enhances aqueous solubility compared to (R)-BoroPhe derivatives .
- Bortezomib Intermediate II’s high polar surface area (81.8 Ų) correlates with reduced blood-brain barrier penetration, limiting CNS applications .
Challenges and Limitations
- Stereochemical Complexity: The (2S,6R,8S)-configuration in the boratricyclo system requires precise chiral synthesis, as minor stereochemical deviations reduce antimalarial activity by >90% .
- Boron Toxicity : While the target compound exhibits lower off-target reactivity than arylboronic acids, prolonged exposure at >10 μM induces mild hepatotoxicity in vitro .
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